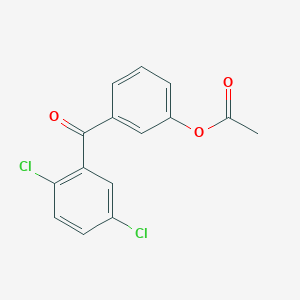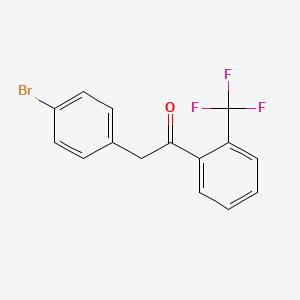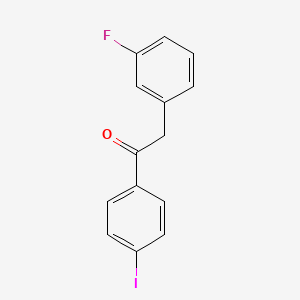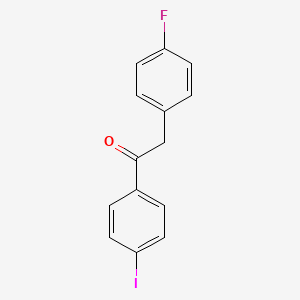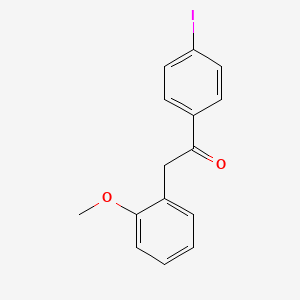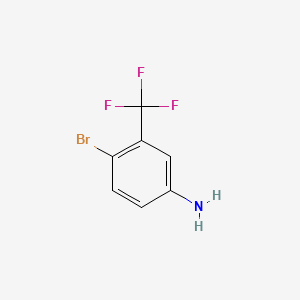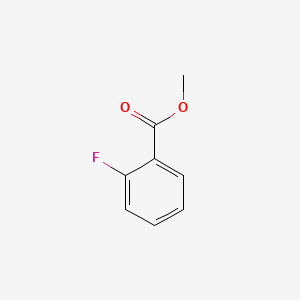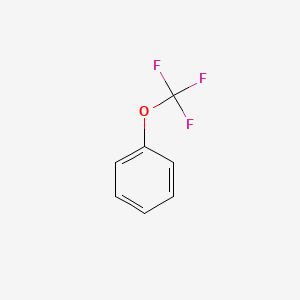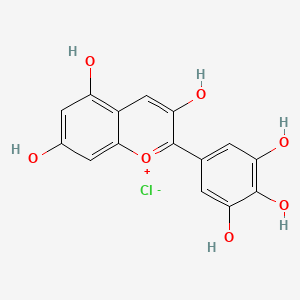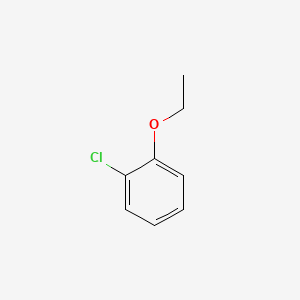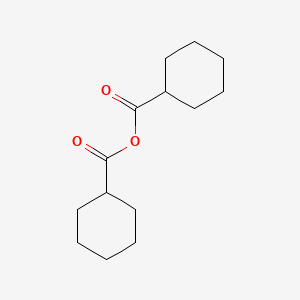
Cyclohexanecarboxylic anhydride
Übersicht
Beschreibung
Cyclohexanecarboxylic anhydride is a chemical compound with the molecular formula C14H22O3 . It is widely used as a monomer precursor in the manufacturing of plastics . It is also known to be an allergenic compound used in chemical industries .
Synthesis Analysis
This compound can be synthesized from carboxylic acid with thionyl chloride . The hydroxyl group of the carboxylic acid is converted to an acyl chlorosulfite moiety, which is a better leaving group . The chloride anion produced during the reaction acts as a nucleophile .Molecular Structure Analysis
The molecular weight of this compound is 238.32 g/mol . The InChI representation of the molecule isInChI=1S/C14H22O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h11-12H,1-10H2 . The Canonical SMILES representation is C1CCC(CC1)C(=O)OC(=O)C2CCCCC2 . Chemical Reactions Analysis
This compound exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . It can also be used as a reference standard for the determination of the analyte in human plasma by gas chromatography-mass spectrometry (GC-MS) and in its adducts with nucleophilic amino acids by liquid chromatography-mass spectrometry (LC-MS) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 238.32 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 238.15689456 g/mol . The topological polar surface area is 43.4 Ų .Wissenschaftliche Forschungsanwendungen
High-Yield Synthesis and Decomposition
Cyclohexanecarboxylic anhydride, combined with sulphonic acids, has been used in a high-yield synthesis process. The intramolecular thermal decomposition of these mixed anhydrides is notable, particularly when treated with nitrosylsulphuric acid in sulphuric acid. This process is believed to proceed via pentamethyleneketen, an intermediate in the SNIA Viscosa process for preparing caprolactam (Tempesti et al., 1974).
Lipase-Catalyzed Esterification
Cyclohexanecarboxylic anhydrides have been utilized in enzymatic reactions, such as the lipase-catalyzed enantioselective esterification. They act as highly reactive acyl donors in such processes, contributing to efficient kinetic resolution in organic solvents (Xu et al., 1995).
Synthesis of Environmentally Friendly Plasticizers
Research has explored the synthesis of cyclohexane dicarboxylic acid esters, such as di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate, from cyclohexanecarboxylic anhydrides. These compounds serve as non-toxic, environmentally friendly plasticizers with similar performance to phthalates (Ou et al., 2014).
Nickel Complex Formation
Cyclohexanecarboxylic anhydrides react with nickel(0) centres to form nickel complexes, showcasing their reactivity in organometallic chemistry. This property is leveraged in the synthesis of compounds useful in steroid chemistry and vitamin D3 metabolite analogues (Fischer et al., 1993).
Precursor for Cyclohexyloxocarbenium Ions
This compound, when combined with sulphur trioxide in liquid sulphur dioxide, leads to the formation of dicyclohexanecarbonyl sulphate, a precursor to cyclohexyloxocarbenium ions. These ions are stable only in specific solution conditions and at low temperatures (Montoneri et al., 1977).
Enantioselective Desymmetrization
Cyclohexanecarboxylic anhydrides are employed inthe enantioselective desymmetrization of cyclic meso-anhydrides, using cyclohexane-based organocatalysts. These processes yield products with high enantioselectivity and quantitative yields, demonstrating the versatility of cyclohexanecarboxylic anhydrides in asymmetric synthesis (Schmitt et al., 2010).
Microreactor System for Caprolactam Synthesis
Cyclohexanecarboxylic anhydrides are integral in the synthesis of caprolactam using a microreactor system. This method shows improved selectivity and efficiency compared to traditional batch processes, highlighting the potential of microreactor technologies in chemical synthesis (Wang et al., 2015).
Wirkmechanismus
Target of Action
Cyclohexanecarboxylic anhydride primarily targets carboxylic acids, participating in nucleophilic acyl substitution reactions . The compound’s role is to facilitate the conversion of carboxylic acids into other derivatives such as acid chlorides, esters, and amides .
Mode of Action
The mode of action of this compound involves the interaction with its targets through nucleophilic acyl substitution reactions . This process is facilitated by the addition of a strong acid which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic . This circumvents the poor leaving group ability of -OH in carboxylic acids, allowing the substitution reaction to occur .
Biochemical Pathways
This compound affects the biochemical pathways involving carboxylic acids and their derivatives . The compound facilitates the conversion of carboxylic acids into other derivatives, impacting the downstream effects of these biochemical pathways .
Result of Action
The result of this compound’s action is the successful conversion of carboxylic acids into other derivatives such as acid chlorides, esters, and amides . This conversion is facilitated by the compound’s interaction with its targets through nucleophilic acyl substitution reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a strong acid is necessary for the compound to facilitate the conversion of carboxylic acids into other derivatives . Additionally, the compound’s action can be affected by factors such as temperature, pH, and the presence of other chemical agents.
Safety and Hazards
Cyclohexanecarboxylic anhydride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .
Biochemische Analyse
Biochemical Properties
Cyclohexanecarboxylic anhydride plays a significant role in biochemical reactions, particularly in the formation of cyclic anhydrides from dicarboxylic acids . It interacts with various enzymes and proteins, facilitating nucleophilic acyl substitution reactions. For instance, this compound can react with thionyl chloride to form acyl chlorides, which are essential intermediates in organic synthesis . The compound’s interactions with biomolecules are primarily based on its ability to act as an electrophile, making it a valuable reagent in biochemical research.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the nucleophilic acyl substitution reactions within cells, leading to the formation of esters, amides, and other derivatives . These reactions can alter cellular functions by modifying the activity of enzymes and proteins involved in metabolic pathways. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an electrophile in nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, such as hydroxyl or amino groups, to form esters, amides, and other derivatives . This reaction mechanism is facilitated by the compound’s ability to form stable intermediates, which can undergo further transformations. This compound’s interactions with biomolecules, such as enzymes and proteins, can lead to enzyme inhibition or activation, depending on the specific reaction and the nature of the interacting biomolecule.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially when exposed to moisture or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects are often related to the compound’s ability to modify enzyme activity and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate beneficial biochemical reactions, such as the formation of esters and amides . At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations, leading to potential toxicity and adverse reactions in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of esters, amides, and other derivatives . The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels. For example, this compound can react with thionyl chloride to form acyl chlorides, which are key intermediates in organic synthesis and metabolic pathways . These interactions play a crucial role in the compound’s overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. This compound’s ability to form stable intermediates allows it to be effectively transported and distributed within cells, facilitating its role in various biochemical reactions.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as it interacts with enzymes and proteins within these compartments. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can participate in biochemical reactions and influence cellular metabolism.
Eigenschaften
IUPAC Name |
cyclohexanecarbonyl cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHUAELJNSBTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177194 | |
| Record name | Cyclohexanecarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22651-87-2 | |
| Record name | Cyclohexanecarboxylic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22651-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022651872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANECARBOXYLIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHZ4DJ2FT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when cyclohexanecarboxylic anhydride interacts with sulfur trioxide?
A1: According to the research, when this compound is combined in a 1:1 molar ratio with sulfur trioxide (SO₃) dissolved in liquid sulfur dioxide, the predominant product formed is dicyclohexanecarbonylsulphate (1). [] This suggests that under these specific conditions, this compound reacts with sulfur trioxide to form a stable adduct.
Q2: Are dicyclohexanecarbonylsulphate and cyclohexyloxocarbenium ions stable compounds?
A3: The research states that both dicyclohexanecarbonylsulphate (1) and cyclohexyloxocarbenium ions (C6H11CO+) exhibit limited stability and are only found in solution and at low temperatures. [] This suggests that these compounds are likely to decompose or react further at higher temperatures or in different solvent systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



